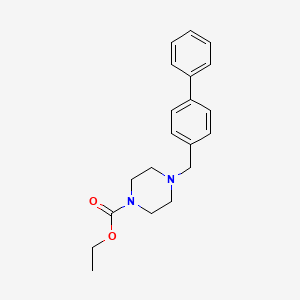
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate, also known as BRL-49653, is a compound that belongs to the class of piperazinecarboxylate derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the 5-HT6 serotonin receptor, which is involved in the regulation of cognitive processes such as learning and memory. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been used in various studies to investigate the role of the 5-HT6 receptor in cognitive processes and to develop potential treatments for cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate acts as a selective antagonist of the 5-HT6 serotonin receptor. By blocking the activity of this receptor, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can modulate the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. This modulation can lead to changes in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, as mentioned above, and can also affect the levels of various proteins and enzymes involved in synaptic plasticity and neuronal survival. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to improve cognitive function in various animal models of cognitive impairment, including Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in cognitive processes without affecting other receptors or neurotransmitter systems. However, one limitation of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which can increase the risk of side effects or toxicity.
Zukünftige Richtungen
There are several potential future directions for the use of ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective 5-HT6 receptor antagonists that can be used in lower doses with fewer side effects. Another direction is the investigation of the role of the 5-HT6 receptor in other cognitive processes and neurological disorders, such as depression and anxiety. Additionally, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate could be used in combination with other drugs or therapies to improve cognitive function in various disorders.
Conclusion:
In conclusion, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is a compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the 5-HT6 serotonin receptor makes it a valuable tool for investigating the role of this receptor in cognitive processes and developing potential treatments for cognitive disorders. While there are limitations to its use, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has shown promise in improving cognitive function in various animal models and has several potential future directions for research.
Synthesemethoden
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can be synthesized by reacting 4-biphenylylmethylchloride with 1-piperazinecarboxylic acid in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain pure ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVMWUIPNPANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)